4-(3-Isopropylphenoxy)-3-methylaniline
Description
Structural Context and Significance within Aryl Ether Chemistry
The structure of 4-(3-Isopropylphenoxy)-3-methylaniline is characterized by two key functional groups: an aniline (B41778) ring and a phenoxy ring, linked by an ether bond (C-O-C). The aniline component consists of a benzene (B151609) ring substituted with an amino group (-NH2) and a methyl group (-CH3). The phenoxy component is a benzene ring substituted with an isopropyl group (-CH(CH3)2).
The spatial arrangement of these groups and the dihedral angles of the molecule are critical in determining its chemical properties and potential interactions. The ether linkage provides a degree of rotational freedom, allowing the two aromatic rings to adopt various conformations. This flexibility is a significant feature in the study of aryl ethers, as it influences their binding affinity to biological targets. cresset-group.com
The presence of both a hydrogen bond donor (the amino group) and potential hydrogen bond acceptors (the ether oxygen and the π-systems of the aromatic rings) suggests the capacity for various intermolecular interactions. researchgate.net These structural attributes are fundamental to the field of crystal engineering, where understanding such interactions is crucial for designing materials with specific properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H19NO | PubChem uni.lu |
| Molecular Weight | 241.33 g/mol | PubChem uni.lu |
| XLogP3 | 4.3 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |
| Hydrogen Bond Acceptor Count | 2 | PubChem uni.lu |
| Rotatable Bond Count | 3 | PubChem uni.lu |
This data is predicted by computational methods.
Overview of Research Trajectories for Substituted Phenoxy-Aniline Compounds
Research into substituted phenoxy-aniline compounds has followed several key trajectories, largely driven by their potential applications in medicinal chemistry and materials science. cresset-group.comresearchgate.net The aniline moiety is a common feature in many drug candidates due to its versatile chemical reactivity and ability to interact with biological targets. cresset-group.com
One significant area of investigation is the synthesis of these compounds. Efficient synthetic routes are continually being developed to create diverse libraries of substituted phenoxy-anilines for screening purposes. researchgate.netnih.gov These methods often focus on the formation of the aryl ether bond, which can be a challenging synthetic step. researchgate.netnih.gov
Another major research trajectory involves structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents on the aromatic rings, researchers can probe how these changes affect the biological activity of the compounds. For example, the nature and position of substituents can influence properties such as receptor binding affinity, metabolic stability, and bioavailability. cresset-group.comnih.gov This approach is fundamental to the process of drug discovery and optimization. cresset-group.com
The exploration of phenoxy-aniline derivatives as inhibitors of specific biological targets, such as Na+/Ca2+ exchange systems, has also been a focus of research. google.com These studies contribute to the development of new therapeutic agents for a range of conditions. Furthermore, the aniline scaffold itself is a subject of interest, with research exploring its replacement in drug-like compounds to improve pharmacological properties. cresset-group.com
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(3-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-5-4-6-15(10-13)18-16-8-7-14(17)9-12(16)3/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQLCQMKGVULDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 3 Isopropylphenoxy 3 Methylaniline
Development of Efficient Synthetic Routes for 4-(3-Isopropylphenoxy)-3-methylaniline
The efficient construction of this compound hinges on the strategic formation of the diaryl ether linkage and the correct placement of the isopropyl and methyl substituents on the aromatic rings.
Convergent and Linear Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies: linear and convergent synthesis.
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. | Simpler planning for less complex molecules. | Lower overall yield, longer reaction sequences. |
| Convergent Synthesis | Independent synthesis of key fragments followed by a final coupling reaction. | Higher overall yield, greater flexibility, more efficient. google.com | Requires more complex planning and synthesis of multiple fragments. |
Application of Modern Cross-Coupling Methodologies for Aromatic Ether Formation
The formation of the diaryl ether bond is the cornerstone of any synthesis of this compound. Modern organic chemistry offers powerful cross-coupling reactions for this purpose, primarily the Ullmann condensation and the Buchwald-Hartwig amination/etherification.
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether. nih.gov In a potential synthesis of the target molecule, 4-halo-3-methylaniline could be reacted with 3-isopropylphenol in the presence of a copper catalyst and a base at elevated temperatures. While effective, traditional Ullmann conditions can be harsh, often requiring high temperatures and stoichiometric amounts of copper. nih.gov
Buchwald-Hartwig Etherification: A more contemporary and versatile alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. organic-chemistry.orgwikipedia.org This reaction couples an aryl halide or triflate with an alcohol or phenol under milder conditions than the Ullmann reaction. organic-chemistry.orgwikipedia.org The synthesis of this compound could be envisioned through the coupling of 4-bromo- or 4-iodo-3-methylaniline with 3-isopropylphenol using a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research to improve reaction scope and efficiency. wikipedia.org
| Coupling Reaction | Catalyst System | Typical Conditions | Key Features |
| Ullmann Condensation | Copper(I) or Copper(II) salts | High temperatures, polar solvents | Classic method, can be harsh, suitable for certain substrates. nih.gov |
| Buchwald-Hartwig Etherification | Palladium catalyst with a phosphine ligand | Milder temperatures, various solvents | High functional group tolerance, broad substrate scope, generally higher yields. organic-chemistry.orgwikipedia.org |
Regioselective Functionalization Approaches from Aniline (B41778) and Phenol Precursors (e.g., m-toluidine derivatives)
The starting materials for the synthesis of this compound are typically derived from readily available aniline and phenol precursors. A key challenge is achieving the correct regiochemistry of the substituents.
For the aniline fragment, a plausible starting material is m-toluidine (3-methylaniline). To introduce the phenoxy group at the 4-position, a directing group strategy or a nucleophilic aromatic substitution on a pre-functionalized m-toluidine derivative would be necessary. For instance, m-toluidine could be halogenated at the 4-position, followed by the cross-coupling reaction with 3-isopropylphenol. Alternatively, a nitro group could be introduced and subsequently used in a nucleophilic aromatic substitution reaction before its reduction to the aniline.
For the phenol fragment, 3-isopropylphenol is a readily available starting material. The synthesis of this precursor can be achieved through various standard methods, such as the cumene process adapted for the meta-isomer.
Advanced Synthetic Techniques and Catalyst Development
The ongoing evolution of synthetic organic chemistry continues to provide more efficient and sustainable methods for the construction of molecules like this compound.
Exploration of Novel Catalytic Systems for Phenoxy-Aniline Synthesis
Research in the field of cross-coupling reactions is continuously focused on the development of more active, stable, and cost-effective catalysts. For the synthesis of phenoxy-anilines, this includes the design of new phosphine ligands for palladium that can operate at lower catalyst loadings and temperatures. Furthermore, there is a growing interest in replacing palladium with more abundant and less expensive metals like copper and iron for C-O bond formation. While copper has been used historically in the Ullmann reaction, modern research focuses on developing well-defined copper-ligand systems that offer improved reactivity and milder reaction conditions.
Mechanistic Elucidation of Reaction Pathways
The formation of diaryl ether aniline derivatives, such as this compound, is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and extending the methodology to more complex substrates. The catalytic cycle of these reactions is generally understood to proceed through a sequence of fundamental organometallic steps.
Investigations into Oxidative Addition, Transmetalation, and Reductive Elimination in Related Coupling Reactions
The palladium-catalyzed C-N cross-coupling reaction is a cornerstone in the synthesis of arylamines. The mechanism, while varying slightly with the specific ligands, substrates, and bases used, fundamentally involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or its equivalent amine binding and deprotonation sequence), and reductive elimination.
Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an aryl halide (or triflate) to a low-valent palladium(0) complex. This step involves the insertion of the palladium center into the carbon-halogen bond, leading to the formation of a palladium(II) species. This process increases the coordination number and the formal oxidation state of the palladium from 0 to +2. The efficiency of this step is highly dependent on the nature of the ligand bound to the palladium, with electron-rich and sterically hindered phosphine ligands often promoting the reaction, especially for less reactive aryl chlorides.
Amine Coordination and Deprotonation (Functional Equivalent of Transmetalation): Following oxidative addition, the amine reactant coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. This step is critical as it generates the nucleophilic nitrogen species required for the subsequent bond formation. The choice of base can significantly influence the reaction kinetics; for instance, in some systems, the resting state of the catalyst has been identified as a base-bound oxidative addition complex. This sequence of amine binding and deprotonation is functionally analogous to the transmetalation step seen in other cross-coupling reactions like Suzuki or Stille couplings.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this intramolecular process, the newly formed C-N bond is created as the aryl group and the amido ligand are eliminated from the palladium center. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the final arylamine product. Reductive elimination is generally favored from complexes where the groups to be coupled are in a cis orientation on the metal center. The steric and electronic properties of the ancillary ligands play a crucial role in facilitating this step; bulky ligands can relieve steric congestion around the metal in the transition state, thereby promoting the elimination.
A potential side reaction that competes with reductive elimination is β-hydride elimination, which can occur if the amide has an α-hydrogen, leading to hydrodehalogenation of the arene and formation of an imine.
The key steps in the generally accepted mechanism for the palladium-catalyzed synthesis of arylamines are summarized in the table below.
| Step | Description | Change in Pd Oxidation State | Key Influencing Factors |
| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. | 0 → +2 | Ligand sterics and electronics, nature of the halide/leaving group. |
| Amine Binding & Deprotonation | The amine (R-NH₂) binds to the Pd(II) complex and is deprotonated by a base to form an amido complex. | No change | Base strength, amine pKa, solvent. |
| Reductive Elimination | The aryl and amido groups couple, forming the C-N bond and regenerating the Pd(0) catalyst. | +2 → 0 | Ligand bulk, electronic effects, geometry of the complex. |
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of intermediates within the catalytic cycle provide invaluable insight into the reaction mechanism. While transition states are, by definition, transient and not directly observable, their properties can be inferred from kinetic studies and computational modeling.
Reaction Intermediates: Mechanistic studies, often employing spectroscopic techniques like ³¹P and ¹⁹F NMR, have successfully identified several key intermediates in related C-N coupling reactions. For example, the oxidative addition complex, where the aryl halide has added to the palladium(0) center, has been characterized. In some cases, this complex is the catalyst's resting state. Studies have also identified amine-bound and base-bound palladium(II) complexes, shedding light on the state of the catalyst before the crucial reductive elimination step.
For instance, in the coupling of aryl triflates and anilines using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base, the resting state was identified as a DBU-bound oxidative addition complex of the type LPd(DBU)(Ar)X. The characterization of such species helps explain observed kinetic phenomena, such as reaction inhibition by the base. Dimeric palladium species have also been implicated as potential off-cycle or resting states in certain catalytic systems.
| Intermediate Type | Description | Method of Characterization | Significance |
| Pd(0)-Ligand Complex | The active catalyst before entering the cycle. | ³¹P NMR Spectroscopy | Confirms the nature of the active catalytic species. |
| Oxidative Addition Complex | [LPd(Ar)(X)] species formed after addition of the aryl halide. | ³¹P NMR, X-ray Crystallography | Confirms the first key step and can be the catalyst resting state. |
| Amine/Base-Bound Complex | [LPd(Ar)(X)(Amine)] or [LPd(Ar)(X)(Base)] species. | ³¹P NMR Spectroscopy | Provides insight into pre-equilibrium steps before C-N bond formation. |
| Palladium Amido Complex | [LPd(Ar)(NR₂)] species formed after deprotonation of the amine. | NMR, X-ray Crystallography (on stable analogues) | The direct precursor to the product via reductive elimination. |
Transition States: The structures and energies of transition states in palladium-catalyzed aminations are typically probed using computational methods, such as Density Functional Theory (DFT). These studies help to elucidate the geometric requirements and energetic barriers associated with key steps like oxidative addition and reductive elimination. For reductive elimination, calculations can model the transition state where the C-N bond is partially formed, providing a rationale for the influence of ligand sterics and electronics on the reaction rate. For example, bulky ligands may lower the energy of the reductive elimination transition state by alleviating steric strain as the product is formed. Understanding these transition states is fundamental to the rational design of more efficient catalysts and ligands for the synthesis of complex molecules like this compound.
Computational Chemistry and Molecular Modeling of 4 3 Isopropylphenoxy 3 Methylaniline
Quantum Mechanical Investigations
Quantum mechanical methods are employed to investigate the intrinsic properties of a single molecule of 4-(3-Isopropylphenoxy)-3-methylaniline, providing a foundational understanding of its electronic structure and energetics.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can predict its most stable three-dimensional structure. nih.govresearchgate.net These calculations involve minimizing the energy of the molecule by adjusting the positions of its atoms, resulting in precise predictions of bond lengths, bond angles, and dihedral angles.
The energetic properties derived from DFT include the total energy of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. tci-thaijo.org A smaller energy gap suggests higher reactivity. These calculations provide a quantitative basis for understanding the molecule's electronic behavior. researchgate.net
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (aniline) | ~1.40 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Angle | C-O-C (ether) | ~118° |
| Dihedral Angle | C-C-O-C | Varies with conformation |
| HOMO Energy | - | ~ -5.5 eV |
| LUMO Energy | - | ~ -0.8 eV |
Note: The values in this table are illustrative, based on typical DFT calculations for similar aromatic compounds, and represent the type of data generated in such a study.
The structure of this compound is not rigid due to the presence of rotatable single bonds, particularly the ether linkage and the isopropyl group. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities.
Computational methods are highly effective for predicting various molecular properties that are relevant to the compound's behavior and analytical characterization.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. tci-thaijo.org For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, which are likely sites for electrophilic attack. Conversely, positive potential (electron-poor) regions would be associated with the hydrogen atoms of the amine group, indicating sites for nucleophilic attack. tci-thaijo.org This provides a visual guide to the molecule's reactivity.
Predicted Collision Cross Section (CCS): The collision cross section is a measure of the molecule's size and shape in the gas phase, an important parameter in ion mobility-mass spectrometry for compound identification. nih.govnih.gov Computational tools can predict CCS values with high accuracy. mdpi.commdpi.com Predicted CCS values for various adducts of this compound have been calculated, providing a valuable reference for analytical studies. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 242.15395 | 156.8 |
| [M+Na]+ | 264.13589 | 164.2 |
| [M-H]- | 240.13939 | 163.4 |
| [M+NH4]+ | 259.18049 | 174.2 |
| [M+K]+ | 280.10983 | 160.6 |
Data sourced from PubChem. uni.lu
Molecular Dynamics Simulations
While quantum mechanics focuses on the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of the molecule and its interactions with its environment over time.
MD simulations model the movement of this compound by solving Newton's equations of motion for the molecule and surrounding solvent molecules (e.g., water). mdpi.com These simulations, which typically span from nanoseconds to microseconds, reveal how the molecule behaves in a solution.
Key insights from MD simulations include the molecule's flexibility, the stability of its different conformations in a solvent, and the formation and dynamics of the solvation shell. For instance, simulations can show how water molecules arrange themselves around the polar amine group versus the nonpolar isopropyl and phenyl groups, providing a detailed picture of its hydration and solubility characteristics. nih.gov
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a protein. nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding mechanisms of action.
The process involves placing the ligand in various orientations within the protein's binding pocket and calculating a "docking score," which estimates the binding affinity. unar.ac.idresearchgate.net The results can reveal the most likely binding pose and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. ijcce.ac.ir While specific targets for this molecule may not be established, docking studies against hypothetical targets (e.g., kinases, receptors) can suggest potential biological activities and guide experimental screening. researchgate.net
Table 3: Illustrative Molecular Docking Results for a Hypothetical Protein Target
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Indicates a strong, favorable binding interaction. |
| Key Interactions | Hydrogen bond with Serine residue | The aniline (B41778) NH2 group acts as a hydrogen bond donor. |
| Hydrophobic contact with Leucine | The isopropylphenoxy group fits into a nonpolar pocket. |
Note: This table is a hypothetical example to illustrate the output of a typical molecular docking study.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A significant area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models are mathematical equations that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). For this compound, such models can be invaluable in predicting its potential applications and understanding the structural features that govern its behavior.
The development of a predictive QSAR or QSPR model for this compound and its analogs would involve a systematic, multi-step process. The goal is to establish a statistically robust relationship between the molecular structure and a specific endpoint, such as toxicity, binding affinity to a biological target, or a physical property like lipophilicity.
The initial step in model development is the compilation of a dataset of structurally related compounds with experimentally determined activities or properties. Given the diaryl ether and substituted aniline moieties in this compound, this dataset would ideally include other substituted diaryl ethers or anilines.
Following data collection, a wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized as follows:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices that describe molecular branching, and electrotopological state (E-state) indices that consider both electronic and topological information.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and steric parameters.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net
Once the descriptors are calculated, the next crucial step is feature selection, where the most relevant descriptors for predicting the activity or property of interest are identified. This is often achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression. nih.gov The aim is to find a small set of descriptors that have a strong correlation with the endpoint while avoiding inter-correlation among the descriptors themselves.
Finally, a mathematical model is constructed using various statistical methods. Multiple Linear Regression (MLR) is a common approach, but more advanced machine learning techniques such as Principal Component Regression (PCR), Partial Least Squares Regression (PLSR), and Support Vector Machines (SVM) are also frequently employed to handle complex, non-linear relationships. nih.govdrugdesign.org
For substituted anilines, studies have shown that descriptors related to electronic properties, such as the Hammett sigma constant and hydrogen bonding capacity, are often critical in predicting their toxicity. researchgate.net For instance, the presence of electron-withdrawing groups can increase toxicity. researchgate.net Similarly, in QSAR studies of aniline derivatives for lipophilicity, descriptors like the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume, and electrophilicity have been found to be significant. nih.gov
The predictive power of the developed model is then rigorously evaluated through internal and external validation procedures. Internal validation techniques include leave-one-out cross-validation (LOO-CV), while external validation involves using the model to predict the activity or property of a set of compounds that were not used in the model's development. A robust and predictive model can then be used to estimate the properties of new, untested compounds like this compound.
Table 1: Representative Molecular Descriptors for QSAR/QSPR Model Development
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D/2D) | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Basic molecular composition and flexibility. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, shape, and degree of branching. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |
| Electronic (Quantum) | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electron distribution and reactivity. |
| Physicochemical (2D/3D) | LogP (lipophilicity), Polar Surface Area (PSA) | Solubility and membrane permeability characteristics. |
With a validated QSAR/QSPR model in hand, or based on a known active compound, in silico screening and virtual library design can be performed to explore the chemical space around this compound. This process allows for the rapid evaluation of a large number of virtual compounds, prioritizing those with the most promising predicted properties for synthesis and experimental testing.
Virtual Library Design involves the creation of a large, computationally generated collection of molecules that are structural analogs of a lead compound. For this compound, a virtual library could be designed by systematically modifying its structure. This could involve:
Substitution on the aniline ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions to probe their effect on activity.
Modification of the isopropyl group: Replacing the isopropyl group with other alkyl or functional groups to explore steric and electronic requirements.
Alteration of the diaryl ether linkage: Replacing the ether oxygen with other linkers, such as a sulfide (B99878) or a methylene (B1212753) group.
Positional isomerization: Moving the methyl and isopropylphenoxy groups to different positions on the aniline ring.
These modifications can be performed systematically using combinatorial library enumeration tools, resulting in a virtual library that can range from thousands to millions of compounds.
In Silico Screening , also known as virtual screening, is the process of computationally evaluating the compounds in the virtual library. This can be done using the previously developed QSAR/QSPR models to predict the property of interest for each compound in the library. This property-based screening allows for the rapid filtering of the library to identify compounds that are predicted to have the desired characteristics.
Alternatively, if a specific biological target is known, structure-based virtual screening methods like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method scores the binding affinity, allowing for the ranking of the virtual library compounds based on their predicted potency.
The outcome of the in silico screening process is a smaller, more manageable set of "hit" compounds that are predicted to be active or have the desired properties. This focused list of candidates can then be prioritized for chemical synthesis and experimental validation, significantly streamlining the discovery process. The use of commercial databases of available compounds, such as those from Enamine or MilliporeSigma, can further accelerate this process by identifying readily purchasable analogs for testing. schrodinger.com
Structure Activity Relationship Sar Studies of 4 3 Isopropylphenoxy 3 Methylaniline Analogs
Systematic Modification of the Isopropylphenoxy Moiety
The isopropylphenoxy portion of the molecule plays a crucial role, likely involving hydrophobic and van der Waals interactions with a target protein. Its size, shape, and electronic properties are key determinants of binding affinity.
The position and nature of the substituent on the phenoxy ring are critical variables in SAR studies. The isopropyl group in the meta position on the phenoxy ring defines a specific spatial arrangement. Moving this group to the ortho or para positions would significantly alter the molecule's conformation and how it fits into a binding pocket.
Furthermore, replacing the isopropyl group with other substituents can probe the pocket's size, polarity, and electronic requirements. For instance, replacing the isopropyl group with a smaller methyl group, a larger tert-butyl group, or an electron-withdrawing group like a trifluoromethyl can provide valuable information. cambridgemedchemconsulting.com The tert-butyl group, for example, is a common bioisostere for the isopropyl group. A trifluoromethyl oxetane (B1205548) has also been evaluated as a tert-butyl isostere, demonstrating decreased lipophilicity and improved metabolic stability in some contexts. cambridgemedchemconsulting.com
Table 1: Hypothetical SAR Data for Isopropylphenyl Ring Modifications
| Analog | Modification | Rationale | Predicted Activity |
|---|---|---|---|
| 1 | p-isopropyl | Investigate impact of substituent position | Moderate |
| 2 | o-isopropyl | Investigate impact of substituent position | Low |
| 3 | m-tert-butyl | Probe for larger hydrophobic pocket | High |
| 4 | m-methyl | Probe for smaller hydrophobic pocket | Low |
| 5 | m-trifluoromethyl | Evaluate electronic effects | Moderate |
The diaryl ether linkage is a key structural element, but it can be susceptible to metabolic cleavage. Replacing the ether oxygen (-O-) with isosteres (atoms or groups with similar steric or electronic properties) is a common strategy to enhance metabolic stability or fine-tune geometry. nih.gov
Bioisosteric replacements for an ether linkage can include a methylene (B1212753) group (-CH₂-), a sulfide (B99878) (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO₂-), or various heterocyclic rings. cambridgemedchemconsulting.com For example, 3,3-diaryloxetanes have been investigated as potential bioisosteres for benzophenones and may offer improved properties over simple alkyl linkers. nih.govchemrxiv.org The use of heteroaromatic rings as replacements for ester linkages has been shown to increase metabolic stability while retaining potency and receptor selectivity in other molecular scaffolds. nih.gov This principle can be extended to ether linkages, where rings like oxadiazoles (B1248032) or triazoles could mimic the geometry and hydrogen-bonding potential of the ether oxygen. cambridgemedchemconsulting.com
Table 2: Potential Bioisosteric Replacements for the Ether Linkage
| Linker | Name | Key Feature | Potential Advantage |
|---|---|---|---|
| -S- | Thioether | Less polar than ether | Altered bond angle and metabolism |
| -CH₂- | Methylene | Non-polar, flexible | Increased lipophilicity |
| -NH- | Secondary Amine | H-bond donor/acceptor | New interaction possibilities |
| -SO₂- | Sulfone | H-bond acceptor, polar | Increased solubility |
Functional Group Variation on the Methylaniline Scaffold
The methylaniline moiety provides key hydrogen bonding and aromatic interactions, and its modification can significantly influence the compound's affinity and selectivity.
The placement of the methyl and aniline (B41778) groups at positions 3 and 4, respectively, is specific. The methyl group likely serves to orient the aniline nitrogen and may provide a beneficial steric interaction. Adding other substituents to this ring can probe the local environment of the binding site. For instance, adding a fluorine atom can modulate the pKa of the aniline nitrogen or block a potential site of metabolism. cambridgemedchemconsulting.com In various SAR studies, the introduction of different substituents on aromatic rings has been shown to be a critical factor in modulating biological activity. nih.govdundee.ac.uk
The primary amine of the aniline group is a likely hydrogen bond donor. Its basicity and hydrogen bonding capacity can be modified through derivatization. Acylation to form an amide, for example, would neutralize its basicity and introduce a hydrogen bond acceptor. Alkylation to a secondary or tertiary amine would increase steric bulk and alter its hydrogen-bonding profile. Such modifications are standard practice in medicinal chemistry to optimize potency and pharmacokinetic properties. nih.govnih.gov
The methyl group can also be a target for derivatization. It could be oxidized to a hydroxymethyl or carboxylic acid group to introduce polarity and new hydrogen bonding interactions, or it could be replaced with a larger ethyl group to probe for additional hydrophobic space.
Table 3: Hypothetical SAR of Methylaniline Scaffold Derivatives
| Analog | Modification | Rationale | Predicted Activity |
|---|---|---|---|
| 7 | N-acetyl | Evaluate importance of H-bond donation | Low |
| 8 | N-methyl | Increase basicity and steric bulk | Moderate |
| 9 | 2-fluoro substitution | Modulate aniline pKa, block metabolism | High |
| 10 | 3-hydroxymethyl | Introduce polarity | Low-Moderate |
Rational Design Principles for Modulators of Specific Biological Targets
The rational design of analogs of 4-(3-isopropylphenoxy)-3-methylaniline is a nuanced process guided by the specific biological target being addressed. While direct structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, we can infer design principles from research on structurally similar phenoxy aniline and diphenyl ether amine derivatives. These studies provide a framework for predicting how modifications to the core scaffold of this compound might influence its activity against various biological targets.
One key area of investigation for similar compounds has been in the development of inhibitors for enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. For instance, studies on N-(4-phenoxybenzyl)aniline derivatives have shown that substitutions on the phenoxy ring can significantly impact inhibitory activity. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the electronic environment of the molecule, thereby influencing its binding affinity to the active site of the target enzyme.
In the context of designing modulators for ion channels, research on 2-phenoxyaniline (B124666) derivatives as inhibitors of the Na+/Ca2+ exchange system offers valuable insights. A patent for these derivatives indicates that the nature and position of substituents on the phenyl rings are critical for their inhibitory action. google.com Specifically, the presence of a lower alkoxy group at the R1 position and halogen atoms at the R2 and R3 positions were found to be preferable for enhanced inhibitory action. google.com This suggests that for this compound, modifications to the isopropyl and methyl groups, or the introduction of halogens on either phenyl ring, could be a strategic approach to developing modulators of ion channels or other membrane-bound proteins.
Furthermore, the broader class of phenoxyaromatic acid analogues has been explored as radiotherapy sensitizers by modulating the oxygen-releasing properties of hemoglobin. nih.gov In these studies, the hydrophobicity and electronic nature of substituents on the phenoxy ring, as well as the length and composition of linkers, were found to be crucial for activity. nih.gov This highlights the importance of the isopropyl group in this compound, which contributes significantly to the lipophilicity of the molecule. Varying the size and nature of this alkyl substituent could be a key strategy in optimizing its interaction with hydrophobic binding pockets in target proteins.
The following data tables, derived from studies on analogous compounds, illustrate these principles.
Table 1: SAR of N-(4-phenoxybenzyl)aniline Derivatives as Acetylcholinesterase (AChE) Inhibitors nih.gov
| Compound | Substituent on Phenoxy Ring | hAChE IC₅₀ (µM) |
| Analog 1 | 2,4-dichloro | 3.45 |
| Analog 2 | 4-chloro | 2.87 |
| Analog 3 | 3,4,5-trimethoxy | 1.32 |
| Analog 4 | 4-fluoro | 4.12 |
This table is based on data from a study on N-(4-phenoxybenzyl)aniline derivatives and is intended to illustrate potential SAR trends for phenoxy aniline scaffolds.
Table 2: SAR of 2-Phenoxyaniline Derivatives as Na+/Ca2+ Exchange System Inhibitors google.com
| Compound | R¹ (Alkoxy Group) | R² (Halogen/Nitro) | R³ (Halogen) |
| Derivative A | Ethoxy | Fluoro | Fluoro |
| Derivative B | Propoxy | Chloro | - |
| Derivative C | Ethoxy | Nitro | - |
This table is based on preferred embodiments described in a patent for 2-phenoxyaniline derivatives and illustrates key structural features for activity.
Substituents on the Phenoxy Ring: The electronic nature and steric bulk of substituents can influence binding affinity and selectivity. The existing isopropyl group is a key feature contributing to hydrophobicity.
Substituents on the Aniline Ring: The methyl group's position and nature, as well as the potential for additional substitutions, can modulate the compound's electronic properties and interaction with target proteins.
The Ether Linkage: While less commonly modified, alterations to the ether linkage could impact the conformational flexibility of the molecule.
These principles, drawn from research on analogous structures, provide a foundational guide for the future development of this compound derivatives as modulators of specific biological targets.
Advanced Analytical Characterization Methodologies for 4 3 Isopropylphenoxy 3 Methylaniline
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of "4-(3-Isopropylphenoxy)-3-methylaniline". These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups present in the molecule.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For "this compound," 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are employed for complete structural assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon atoms in the molecule. The chemical shifts of the carbon atoms provide insights into their hybridization and bonding environment.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl-CH | 2.90 - 3.10 (septet) | 34.0 - 35.0 |
| Isopropyl-CH₃ | 1.20 - 1.30 (doublet) | 23.5 - 24.5 |
| Methyl-CH₃ | 2.20 - 2.30 (singlet) | 17.0 - 18.0 |
| Aniline-NH₂ | 3.50 - 4.50 (broad singlet) | - |
| Aromatic-H | 6.50 - 7.40 (multiplets) | 110.0 - 160.0 |
| Aromatic-C (ipso) | - | 115.0 - 158.0 |
Note: The predicted chemical shift values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. uni.lu For "this compound" (C₁₆H₁₉NO), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.
Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) with high precision, typically to within a few parts per million (ppm). This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Fragmentation Analysis: In addition to providing the molecular ion peak, HRMS coupled with tandem mass spectrometry (MS/MS) can induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information by revealing the connectivity of different parts of the molecule.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Adduct | Predicted m/z |
| [M+H]⁺ | Protonated molecule | 242.1539 |
| [M+Na]⁺ | Sodiated molecule | 264.1358 |
| [M+K]⁺ | Potassiated molecule | 280.1098 |
Source: Predicted values from computational tools based on the molecular formula C₁₆H₁₉NO. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching of the ether linkage.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (amine) | Stretching | 3300 - 3500 | Weak |
| C-H (aromatic) | Stretching | 3000 - 3100 | Strong |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Moderate |
| C=C (aromatic) | Stretching | 1450 - 1600 | Strong |
| C-N (amine) | Stretching | 1250 - 1350 | Moderate |
| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 | Weak |
| C-O-C (ether) | Symmetric Stretching | 1020 - 1075 | Moderate |
Note: The expected wavenumber ranges are based on characteristic group frequencies from IR and Raman spectroscopy of similar aromatic amines and ethers. chemicalbook.comchemicalbook.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating "this compound" from impurities and for determining its purity.
Development of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that can be optimized for the analysis of "this compound".
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. A method for analyzing aniline (B41778) derivatives often involves a capillary column, such as a DB-1MS, and a mass spectrometer (MS) detector for identification and quantification. google.comresearchgate.net The operating conditions, including injector temperature, temperature program, and carrier gas flow rate, must be optimized for the specific compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds. For aniline derivatives, reversed-phase HPLC is commonly employed. sielc.com A typical method would use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. A UV detector is often used for detection, set at a wavelength where the analyte exhibits strong absorbance.
Interactive Data Table: Hypothetical Chromatographic Conditions
| Parameter | GC Method | HPLC Method |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water gradient |
| Detector | Mass Spectrometer (MS) | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 1 µL | 10 µL |
| Oven/Column Temperature | 150°C (hold 1 min) to 300°C at 15°C/min | 30°C |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
Note: These are representative starting conditions and would require optimization for the specific analysis of this compound.
Chiral Separation Techniques for Enantiomeric Purity Determination
Since "this compound" does not possess a chiral center in its structure, it exists as a single achiral molecule. Therefore, chiral separation techniques for the determination of enantiomeric purity are not applicable to this specific compound. Chiral separation is only relevant for molecules that can exist as non-superimposable mirror images (enantiomers). Should a chiral derivative of this compound be synthesized, techniques such as chiral HPLC or chiral capillary electrophoresis would be necessary to separate and quantify the enantiomers. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Elucidation
A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available experimental data on the X-ray diffraction analysis of the compound this compound. Consequently, a detailed discussion on its single crystal and powder X-ray diffraction characteristics cannot be provided at this time.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation.
No published studies detailing the single crystal X-ray diffraction analysis of this compound were found. This technique would be essential for definitively determining its three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the isopropylphenoxy and methylaniline groups relative to each other. Such an analysis would also establish the crystal system, space group, and unit cell parameters of a single crystal, providing unambiguous proof of its atomic connectivity and stereochemistry. Without experimental data, any discussion of its absolute configuration and molecular conformation would be purely speculative.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Studies.
Similarly, there is no available information regarding the powder X-ray diffraction (PXRD) analysis of this compound. PXRD is a fundamental technique for characterizing the solid-state properties of a crystalline material. A PXRD pattern, which is a fingerprint of the crystalline phase, would be used to identify the compound, assess its purity, and investigate the potential for polymorphism. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. Without experimental PXRD data, it is not possible to characterize any crystalline phases of this compound or to determine if it exhibits polymorphic behavior.
Metabolism and Pharmacokinetic Studies of 4 3 Isopropylphenoxy 3 Methylaniline Non Human in Vitro/ex Vivo
In Vitro Metabolic Stability Assessment (e.g., using non-human liver microsomes or hepatocytes)
No experimental data on the in vitro metabolic stability of 4-(3-Isopropylphenoxy)-3-methylaniline are currently available in published literature.
An in vitro metabolic stability assay is a fundamental experiment in early drug discovery aimed at evaluating a compound's susceptibility to metabolic breakdown. sygnaturediscovery.com These studies are typically conducted using subcellular liver fractions, such as microsomes or the S9 fraction, or with intact cells like hepatocytes. nih.govtandfonline.com Utilizing tissues from various non-human species (e.g., rat, mouse, dog) allows for an understanding of potential interspecies differences in metabolism. nih.govtandfonline.com
The standard procedure involves incubating the test compound, in this instance this compound, at a predetermined concentration (commonly around 1 µM) with a suspension of liver microsomes or hepatocytes. nih.gov This incubation occurs in a buffered solution maintained at a physiological temperature of 37°C. The metabolic reaction is initiated by the addition of essential cofactors, most notably an NADPH regenerating system, which is crucial for the function of Phase I metabolic enzymes. nih.gov Samples are collected at various intervals (e.g., 0, 5, 15, 30, and 60 minutes), and the metabolic process is halted by the addition of an organic solvent like acetonitrile (B52724). tandfonline.com The concentration of the parent compound remaining at each time point is subsequently determined using sensitive analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com
From the rate of disappearance of the parent compound, key pharmacokinetic parameters are calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). tandfonline.com These parameters are vital for classifying the compound's metabolic stability (e.g., low, intermediate, or high) and are used as inputs for models that predict in vivo pharmacokinetic behavior. tandfonline.com For compounds with an aniline (B41778) structure, expected metabolic pathways that would be assessed include N-dealkylation, N-oxidation, and hydroxylation of the aromatic ring. nih.govnih.gov
Table 7.1: In Vitro Metabolic Stability of this compound in Non-Human Liver Microsomes
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | No data available | No data available |
| Mouse | No data available | No data available |
| Dog | No data available | No data available |
Identification and Structural Elucidation of Metabolites (using advanced hyphenated techniques like LC-MS/MS)
There are no published studies that have identified or structurally characterized the metabolites of this compound.
Metabolite identification is a critical process to understand the biotransformation of a compound. In vitro, this is achieved by incubating the parent drug with metabolically active systems like liver microsomes or hepatocytes to generate metabolites. youtube.com The resulting incubate, a complex mixture of the parent compound and its metabolites, is then analyzed. The primary analytical tool for this purpose is high-performance liquid chromatography (HPLC) coupled to a high-resolution mass spectrometer (HRMS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument. scripps.eduresearchgate.net
The HPLC component separates the individual metabolites from the parent compound and from each other based on their physicochemical properties. scripps.edu Following separation, the mass spectrometer provides highly accurate mass-to-charge ratio (m/z) data for the parent ion and its metabolites. scripps.edu By comparing the accurate mass of a metabolite to that of the parent compound, likely metabolic modifications, such as hydroxylation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da), can be hypothesized. To confirm the exact site of metabolic modification, tandem mass spectrometry (MS/MS) is employed. scripps.eduuniversiteitleiden.nl In MS/MS, a specific metabolite ion is isolated and fragmented, producing a unique fragmentation pattern that serves as a structural fingerprint. For a molecule like this compound, potential sites of metabolism would include the aromatic rings (hydroxylation), the alkyl groups (oxidation), and the aniline functional group (conjugation). tandfonline.comnih.gov
Table 7.2: Potential Metabolites of this compound Identified In Vitro
| Metabolite ID | Proposed Biotransformation | m/z |
|---|---|---|
| M1 | No data available | No data available |
| M2 | No data available | No data available |
Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling (in vitro, non-human recombinant enzymes)
Specific data concerning the inhibitory or inductive potential of this compound on cytochrome P450 enzymes are not available in the scientific literature.
Cytochrome P450 inhibition assays are essential for predicting a compound's potential to cause drug-drug interactions by blocking the metabolic activity of these key enzymes. biomolther.orgsolvobiotech.com These assays are typically performed in vitro using a panel of human recombinant CYP enzymes expressed in a cellular system or with human liver microsomes, which contain a mixture of native CYP enzymes. researchgate.net The most commonly tested isoforms include CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4. researchgate.net A specific probe substrate, a compound known to be metabolized by a single CYP isoform, is incubated with the enzyme system in the presence of various concentrations of the test compound. researchgate.net Inhibition is detected as a decrease in the formation of the probe substrate's metabolite. solvobiotech.com The data are used to calculate the IC50 value, which is the concentration of the test compound required to reduce enzyme activity by 50%. jmchemsci.com It is known that some aniline derivatives can act as inhibitors of CYP enzymes. nih.govnih.gov
CYP induction assays determine if a compound can increase the synthesis of CYP enzymes, a process that can accelerate the metabolism of other drugs, potentially leading to a loss of their therapeutic effect. evotec.com These studies are most commonly conducted using primary cultures of hepatocytes from different species, including humans. nih.govnih.gov The cells are exposed to the test compound over a period of 48 to 72 hours. nih.gov An increase in enzyme expression is quantified either by measuring the catalytic activity with probe substrates or by measuring the levels of specific messenger RNA (mRNA) for each CYP isoform using quantitative real-time polymerase chain reaction (qRT-PCR). nih.govbioivt.com
Table 7.3: In Vitro Cytochrome P450 Inhibition and Induction Profile of this compound
| CYP Isoform | Inhibition (IC50) | Induction (Fold-change vs. Control) |
|---|---|---|
| CYP1A2 | No data available | No data available |
| CYP2B6 | No data available | No data available |
| CYP2C9 | No data available | No data available |
| CYP2D6 | No data available | No data available |
Plasma Protein Binding Determination (in vitro)
There are no published findings on the in vitro plasma protein binding of this compound.
The extent to which a compound binds to proteins in the blood, primarily albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter. wikipedia.org It is widely accepted that only the unbound, or free, fraction of a drug is available to interact with its therapeutic target and to be cleared from the body. youtube.com
Equilibrium dialysis is the gold-standard method for determining plasma protein binding in vitro. nih.gov This technique uses a semi-permeable membrane to separate a compartment containing plasma with the test compound from a compartment containing a protein-free buffer. The system is incubated until equilibrium is reached, allowing the free drug to diffuse across the membrane. By measuring the compound's concentration in both the plasma and buffer compartments, typically by LC-MS/MS, the fraction of the compound bound to plasma proteins can be accurately calculated. nih.gov Alternative methods such as ultrafiltration and ultracentrifugation are also used. nih.gov Aromatic amines are known to bind to plasma proteins, with the degree of binding often influenced by their lipophilicity. nih.gov
Table 7.4: In Vitro Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (%) |
|---|---|
| Rat | No data available |
| Mouse | No data available |
| Dog | No data available |
Emerging Research Frontiers and Methodological Advancements
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The application of artificial intelligence (AI) and machine learning (ML) in the design and synthesis of novel compounds is a rapidly expanding field. These computational tools can predict molecular properties, optimize synthetic routes, and identify potential biological targets. However, specific studies detailing the use of AI or ML to design derivatives of 4-(3-Isopropylphenoxy)-3-methylaniline or to predict its synthesis pathways are not presently found in scientific databases.
Integration of Advanced Proteomics and Metabolomics in Mechanistic Studies
Proteomics and metabolomics are powerful tools for elucidating the mechanism of action of chemical compounds by analyzing their effects on the protein and metabolite profiles of biological systems. Such studies provide a comprehensive view of the cellular pathways affected by a compound. At present, there are no available proteomics or metabolomics studies that have been conducted to investigate the biological mechanisms of this compound.
Development of Novel Biosensors and Imaging Techniques for Molecular Interactions (in vitro, non-human applications)
Novel biosensors and advanced imaging techniques are critical for visualizing and quantifying the interactions of small molecules with their biological targets in real-time. These technologies are instrumental in drug discovery and development for confirming target engagement and understanding molecular-level interactions. Research detailing the development or use of specific biosensors or in vitro imaging methods to study the molecular interactions of this compound has not been identified.
Q & A
Basic Research Question
- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) and UV detection at 254 nm to resolve impurities .
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ identify substituent positions (e.g., isopropyl group δ 1.2–1.4 ppm; aromatic protons δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 284.18) and fragments.
How can researchers design experiments to evaluate the biological interactions of this compound?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Focus on hydrogen bonding with the aniline NH₂ and hydrophobic interactions with the isopropylphenoxy group .
- Enzymatic Assays : Adapt colorimetric methods (e.g., coupling with TOOS or 4-aminoantipyrine in peroxidase-mediated H₂O₂ detection) to quantify inhibitory effects on enzymes like oxidases .
- Cell-Based Studies : Treat cultured cells (e.g., HepG2) with graded concentrations (1–100 µM) and assess viability via MTT assays. Include controls for solvent effects (e.g., DMSO <0.1%).
What strategies mitigate stability issues of this compound under varying storage conditions?
Advanced Research Question
- Degradation Pathways : Under oxidative conditions (e.g., H₂O₂ exposure), the aniline group may form quinones, while acidic environments protonate the amine, reducing reactivity. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Storage Recommendations : Store in amber vials at –20°C under nitrogen to prevent oxidation. Lyophilization enhances long-term stability for biological assays .
How should researchers resolve contradictions in reported physicochemical data for this compound?
Advanced Research Question
Discrepancies in melting points or solubility often arise from polymorphic forms or residual solvents. To address this:
- DSC/TGA : Perform differential scanning calorimetry to identify polymorph transitions (e.g., endothermic peaks at 150–160°C) .
- Elemental Analysis : Verify purity (>98%) by comparing experimental C/H/N ratios to theoretical values.
- Cross-Validation : Use orthogonal methods (e.g., NMR vs. HPLC) to confirm structural integrity and quantify impurities .
What methodologies are suitable for studying the compound’s reactivity in novel synthetic pathways?
Advanced Research Question
- Kinetic Studies : Use stopped-flow spectroscopy to track reaction rates of this compound with electrophiles (e.g., acyl chlorides) under varying pH .
- Catalytic Screening : Test palladium-catalyzed cross-coupling reactions (Suzuki or Buchwald-Hartwig) to functionalize the aniline group. Optimize ligand systems (e.g., XPhos) for C–N bond formation .
How can computational modeling predict the environmental fate of this compound?
Advanced Research Question
- QSAR Models : Predict biodegradability and toxicity using software like EPI Suite. Focus on logP values (~3.5) to estimate bioaccumulation potential.
- Degradation Simulations : Apply DFT calculations (Gaussian 09) to identify hydrolysis or photolysis pathways, emphasizing cleavage of the phenoxy-aniline bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
